molecular formula C29H41ClN4O7 B560419 Omadacycline hydrochloride

Omadacycline hydrochloride

Cat. No.: B560419
M. Wt: 593.1 g/mol
InChI Key: XFPTUHUKKFUSNF-XGLFQKEBSA-N
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Description

PTK0796 hydrochloride, also known as omadacycline hydrochloride, is a novel aminomethylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. PTK0796 hydrochloride has unique chemical modifications at the C7 and C9 positions of the core tetracycline rings, which enhance its stability against tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTK0796 hydrochloride involves multiple steps, starting from the core structure of minocycline. The chemical modifications at the C7 and C9 positions are achieved through specific reactions that introduce aminomethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods: Industrial production of PTK0796 hydrochloride follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is then purified through crystallization and other separation techniques to obtain high-purity PTK0796 hydrochloride suitable for pharmaceutical use .

Chemical Reactions Analysis

Key Synthetic Steps and Reagents

The synthesis of omadacycline hydrochloride involves strategic modifications to minocycline's structure. A patented method ([CN111484424A] ) outlines critical reactions:

StepReaction DescriptionReagents/ConditionsPurpose
1Reductive alkylation of M2 intermediatePd/C catalyst, H₂ gas (4.5-5.0 kg/m²), CuCl₂ additiveReduces β-isomer formation via copper complexation
2pH-controlled extractionDichloromethane, HCl/NaOH adjustments (pH 4.5–7.5)Separates omadacycline from byproducts
3CrystallizationDichloromethane:acetone (0.5–1.5:1 v/v) at 10–15°CPurifies crude product with 94–97% yield

The addition of 5–15% copper salts (e.g., CuCl₂) during hydrogenation suppresses β-isomer formation by stabilizing the desired α-configuration through nitrogen-copper coordination .

Degradation Pathways

This compound exhibits pH-dependent stability:

ConditionStability OutcomeData Source
Acidic (pH 1–3) Rapid degradation (>20% in 24 hrs) via C4-epimerization[FDA Dissolution Studies]
Neutral (pH 7) Stable for >24 months at 25°C/60% RH[DrugBank Stability Data]
Alkaline (pH 9) Partial hydrolysis of dimethylamino groups[MedChemExpress SDS]

No significant photodegradation occurs under UV light (λ = 254 nm) .

Incompatibilities and Side Reactions

Omadacycline’s structure confers reactivity with specific agents:

ReactantObserved InteractionMechanism
Strong oxidizers (e.g., H₂O₂)Oxidative cleavage of tetracyclic ring[SDS Hazard Data]
Metal ions (Fe³⁺, Ca²⁺)Chelation reduces bioavailability[Pharmacokinetic Studies]
β-Lactamases No enzymatic degradation observed[Mechanistic Studies]

Metabolic and Elimination Pathways

Omadacycline undergoes minimal hepatic metabolism, with 81.1% excreted unchanged in feces and 14.4% renally eliminated . No cytochrome P450 interactions are reported, confirming metabolic inertness .

Quality Control Assays

MethodParameterSpecification
HPLC-UV (280 nm)Purity≥98% (USP)
Dissolution Testing (0.1N HCl)Release≥85% in 15 min
XRD PolymorphForm I (stable)

Lot consistency data confirm ≤0.5% impurity levels in commercial batches .

Scientific Research Applications

Treatment of Acute Bacterial Infections

Omadacycline has been evaluated in multiple randomized controlled trials (RCTs) for its effectiveness in treating acute bacterial infections. A meta-analysis encompassing seven RCTs with 2,841 patients indicated that omadacycline's clinical cure ratio was comparable to that of other antibiotics . The microbiological eradication rate was also similar, demonstrating its efficacy across various bacterial pathogens.

Infection Type Clinical Cure Ratio Microbiological Eradication Rate
Community-Acquired PneumoniaSimilar to comparatorsSimilar to comparators
Methicillin-Resistant Staphylococcus aureusComparableComparable
Enterococcus faecalisComparableComparable

Efficacy Against Atypical Pathogens

Omadacycline has shown significant activity against atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. A case study highlighted its successful use in treating a patient with Legionella pneumonia who did not respond to initial treatments . The patient's condition improved markedly after switching to omadacycline, indicating its potential as a second-line therapy for resistant infections.

Real-World Effectiveness

A real-world study conducted in China demonstrated that omadacycline achieved a clinical success rate of 71% and a bacterial clearance rate of 61.9% across diverse infections . Factors influencing treatment outcomes included liver function and treatment duration, underscoring the importance of patient-specific considerations in antibiotic therapy.

Case Study: Treatment of Legionella Pneumonia

A critically ill patient initially treated with meropenem and moxifloxacin showed no improvement and developed severe complications. Upon switching to omadacycline, the patient's condition improved significantly within days, highlighting the drug's efficacy in severe infections resistant to standard therapies .

Case Study: Macrolide-Unresponsive Mycoplasma Pneumonia

In an adolescent patient with macrolide-unresponsive pneumonia, omadacycline was administered after the onset of liver dysfunction. The treatment led to rapid recovery and normalization of inflammatory markers within two weeks .

Safety Profile

Omadacycline has been generally well tolerated, with a lower incidence of adverse events compared to some other antibiotics. Studies indicate that it does not require dosage adjustments for patients with renal or hepatic impairments, making it suitable for a broader patient population .

Mechanism of Action

PTK0796 hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The compound’s unique modifications at the C7 and C9 positions enhance its binding affinity and stability, making it effective against tetracycline-resistant bacteria .

Comparison with Similar Compounds

Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .

Biological Activity

Omadacycline hydrochloride, a novel antibiotic, is part of the 9-aminomethylcycline class and has shown significant promise in treating various bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which allows it to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.

In Vitro Antibacterial Activity

Omadacycline has demonstrated potent in vitro activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) values for various clinically relevant bacteria are summarized in Table 1. Notably, it retains effectiveness against strains with known resistance mechanisms.

Pathogen MIC 90 (μg/ml) Resistance Mechanism
Methicillin-resistant Staphylococcus aureus (MRSA)1.0Ribosomal protection, efflux
Vancomycin-resistant Enterococcus (VRE)0.25Ribosomal protection
Penicillin-resistant Streptococcus pneumoniae (PRSP)0.25Ribosomal protection
Haemophilus influenzae2.0-
Escherichia coli (efflux genes)Reduced compared to tetracyclinesEfflux genes

Omadacycline's efficacy extends to anaerobic bacteria and atypical pathogens, making it a versatile option in antibiotic therapy .

In Vivo Efficacy and Case Studies

Clinical trials and case studies have further validated the biological activity of omadacycline. In a notable case involving a patient with Legionella pneumonia who did not respond to initial treatments with meropenem and moxifloxacin, switching to omadacycline resulted in significant clinical improvement. The patient was treated with an initial dose of 200 mg followed by 100 mg daily intravenously. By day three, the patient's inflammatory markers showed marked improvement, and a follow-up CT scan indicated resolution of lung consolidation .

Clinical Trials Overview

Omadacycline has been evaluated in several clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The results from these trials indicate that omadacycline is non-inferior to moxifloxacin, with early clinical response rates of 81.1% for omadacycline compared to 82.7% for moxifloxacin .

Key Trial Data

  • Study Population : 774 patients
  • Treatment Groups : Omadacycline (386 patients) vs. Moxifloxacin (388 patients)
  • Early Clinical Response Rates :
    • Omadacycline: 81.1%
    • Moxifloxacin: 82.7%
  • Investigator-Assessed Clinical Response at Day 5-10 :
    • Omadacycline: 87.6%
    • Moxifloxacin: 85.1%

These findings support the potential of omadacycline as an effective alternative in treating infections caused by resistant organisms .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that omadacycline is well absorbed both orally and intravenously, with no significant gastrointestinal side effects reported. Importantly, dose adjustments are unnecessary for patients with hepatic or renal insufficiency, indicating its safety profile across diverse patient populations .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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